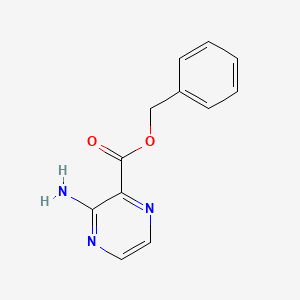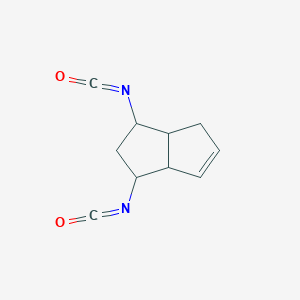![molecular formula C15H17NO3S B14600122 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium CAS No. 60264-51-9](/img/structure/B14600122.png)
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine N-oxide and 2,3,6-trimethylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Scientific Research Applications
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with cellular pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium involves:
Molecular Targets: The compound targets specific enzymes and proteins within cells, leading to the disruption of essential cellular processes.
Pathways Involved: It interferes with pathways such as oxidative phosphorylation and DNA replication, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium can be compared with other pyridinium salts, such as:
Properties
CAS No. |
60264-51-9 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium |
InChI |
InChI=1S/C15H17NO3S/c1-11-7-8-12(2)14(13(11)3)10-20(18,19)15-6-4-5-9-16(15)17/h4-9H,10H2,1-3H3 |
InChI Key |
DYJSROMWCVMIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)CS(=O)(=O)C2=CC=CC=[N+]2[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
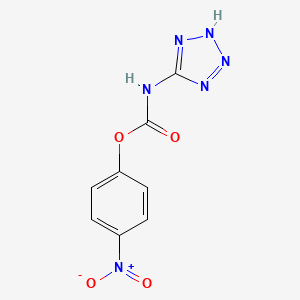
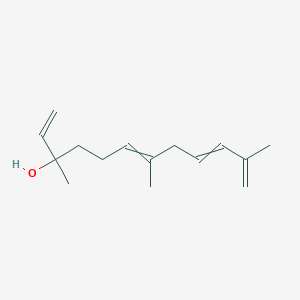
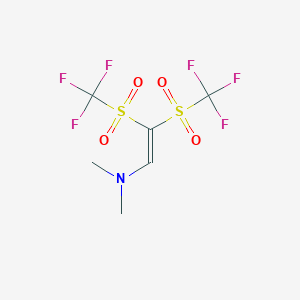
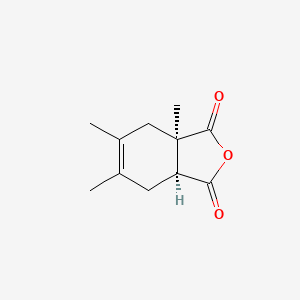


phosphanium chloride](/img/structure/B14600077.png)
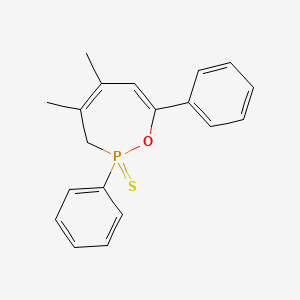
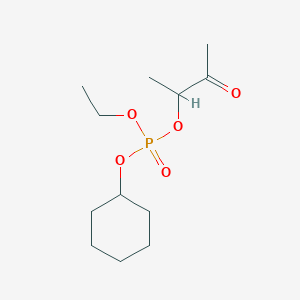

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)
